3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide
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Overview
Description
3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyridine ring attached to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide typically involves the reaction of 3-chloro-5-fluorobenzoic acid with pyridin-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with different nucleophiles.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced amide derivatives.
Scientific Research Applications
3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-fluoro-N-(pyridin-2-yl)benzamide
- 3-chloro-5-fluoro-N-(pyridin-4-yl)benzamide
- 3-chloro-5-fluoro-N-(pyridin-3-yl)benzeneacetamide
Uniqueness
3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the chloro and fluoro substituents on the benzene ring, as well as the attachment of the pyridine ring at the 3-position. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial resistance. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, facilitating better interaction with biological targets.
Biological Activity Overview
-
Antitumor Activity :
- Studies have shown that derivatives of pyridine amides, including this compound, exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values of 3.22 μM against A549 cells, indicating potent inhibitory effects on lung cancer cell proliferation .
- Structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups like fluorine significantly enhances the antitumor efficacy by improving binding affinity to target kinases such as c-Met .
-
Antimicrobial Activity :
- The introduction of fluorine in the structure has been associated with increased antibacterial properties. Research indicates that compounds with similar structures show improved inhibition against various bacterial strains, potentially due to enhanced membrane permeability and interaction with bacterial targets .
Case Study 1: Antitumor Efficacy
In a recent study focusing on pyridine derivatives, this compound was evaluated alongside other analogs for its ability to inhibit tumor cell growth. The results indicated that modifications in the benzamide structure significantly influenced the potency against different cancer cell lines. The compound exhibited promising activity with IC50 values comparable to established chemotherapeutics.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 4.33 |
Golvatinib | A549 | 8.14 |
B26 | HeLa | 4.33 |
Case Study 2: Antimicrobial Properties
A study evaluating the antibacterial activity of various benzamide derivatives found that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The fluorine substitution was particularly noted for enhancing efficacy.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
Control (Ciprofloxacin) | E. coli | 20 |
Properties
IUPAC Name |
3-chloro-5-fluoro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-4-8(5-10(14)6-9)12(17)16-11-2-1-3-15-7-11/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVANFXDLEMTOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.